molecular formula C6H13NO B3022058 cis-3-Hydroxy-3-methylcyclobutane-1-methamine CAS No. 1438241-25-8

cis-3-Hydroxy-3-methylcyclobutane-1-methamine

Cat. No. B3022058
CAS RN: 1438241-25-8
M. Wt: 115.17
InChI Key: ZKOTWCOHRWHNHA-UHFFFAOYSA-N
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Description

“Cis-3-Hydroxy-3-methylcyclobutane-1-methamine” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . The IUPAC name for this compound is (1s,3s)-3-(aminomethyl)-1-methylcyclobutan-1-ol . It is typically in liquid form .


Molecular Structure Analysis

The InChI code for “cis-3-Hydroxy-3-methylcyclobutane-1-methamine” is 1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3/t5-,6+ . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Cis-3-Hydroxy-3-methylcyclobutane-1-methamine” is a liquid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Stereochemistry and Synthesis

Cyclobutane compounds, including cis-3-Hydroxy-3-methylcyclobutane-1-methamine, have been a focal point in research due to their unique stereochemical properties and applications in synthesis. Studies have demonstrated efficient methods for synthesizing cyclobutane derivatives, emphasizing their stereochemical configurations. For instance, Baldwin and Burrell (2000) elucidated the absolute stereochemistry of cis-1-methoxycarbonyl-2-methylcyclobutane through X-ray crystallography, highlighting the importance of stereochemistry in synthesis (Baldwin & Burrell, 2000). Moreover, Feskov et al. (2017) synthesized unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, showcasing the role of cyclobutane derivatives as conformationally restricted analogues of amino acids with fixed spatial orientation of functional groups (Feskov et al., 2017).

Kinetic Analysis and Thermal Isomerizations

The kinetics of thermal isomerizations of cyclobutane derivatives have been thoroughly investigated, providing insight into the reaction mechanisms and potential applications in synthetic chemistry. Baldwin and Burrell (2003) conducted a kinetic analysis of the thermal isomerizations of 1-(E)-propenyl-2-methylcyclobutanes, revealing complex arrays of reactions and offering a deeper understanding of cyclobutane chemistry (Baldwin & Burrell, 2003).

Biomedical Applications

Cyclobutane-containing compounds have shown promise in various biomedical applications. Illa et al. (2019) reported on the synthesis of cyclobutane-containing scaffolds as useful intermediates in the stereoselective synthesis of candidates for biomedical purposes, such as surfactants, gelators, and metal cation ligands. This research underscores the potential of cyclobutane derivatives in the development of new materials for healthcare and biomedical research (Illa et al., 2019).

Safety and Hazards

The compound has several hazard statements: H225, H302, H315, H319, H335 . These indicate that it is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOTWCOHRWHNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245272, DTXSID201280273
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Hydroxy-3-methylcyclobutane-1-methamine

CAS RN

1438241-11-2, 1438241-21-4
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol, 3-(aminomethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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